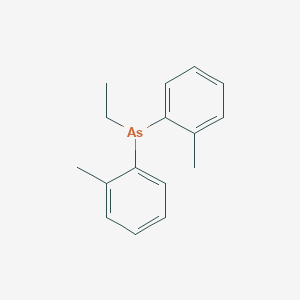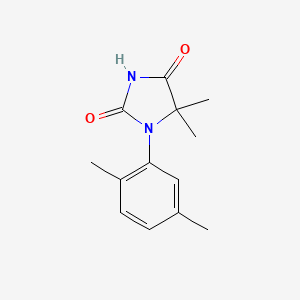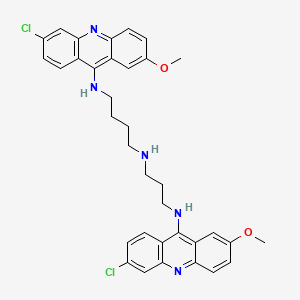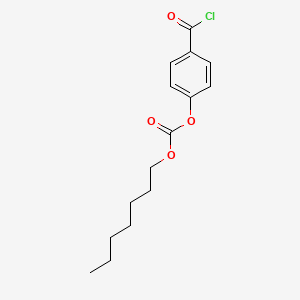
4-(Chlorocarbonyl)phenyl heptyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl heptyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptyl carbonate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl heptyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with heptyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)phenyl heptyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: The phenyl group can participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl heptyl carbonates.
Hydrolysis: Formation of 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: Formation of esters with various carboxylic acids.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl heptyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and coatings.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorocarbonyl)phenyl acetate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
- 4-(Chlorocarbonyl)phenyl hexyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl heptyl carbonate is unique due to its specific heptyl carbonate chain, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs
Propriétés
Numéro CAS |
57403-56-2 |
|---|---|
Formule moléculaire |
C15H19ClO4 |
Poids moléculaire |
298.76 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) heptyl carbonate |
InChI |
InChI=1S/C15H19ClO4/c1-2-3-4-5-6-11-19-15(18)20-13-9-7-12(8-10-13)14(16)17/h7-10H,2-6,11H2,1H3 |
Clé InChI |
RLHGMICKLPTWIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


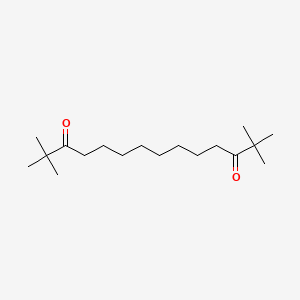
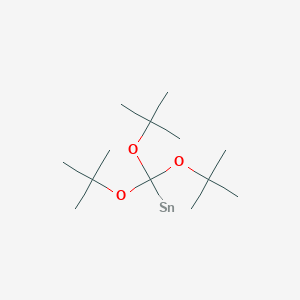

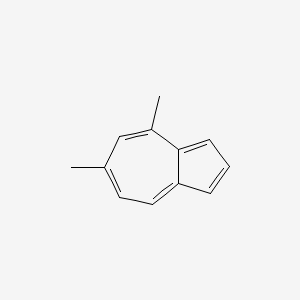
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
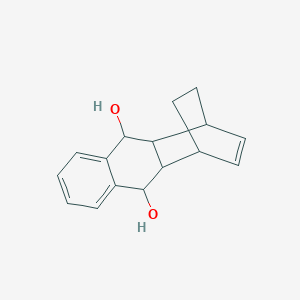
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
